synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
This guide provides a comprehensive overview of a robust synthetic pathway for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials. Each step is detailed with mechanistic insights, procedural guidelines, and critical analysis of experimental choices, reflecting field-proven best practices.
Introduction: The Significance of the Indane Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, in particular, serves as a key intermediate for more complex molecules, leveraging the synthetic handles of the carboxylic acid and the electron-rich aromatic ring.[1][2]
Physicochemical Properties of the Target Compound
A summary of the key properties of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is provided below.
| Property | Value | Reference(s) |
| CAS Number | 62956-62-1 | [3] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3] |
| Melting Point | 109 °C | [3] |
| Physical Form | Solid | |
| InChI Key | NYAXSJZIUOHLMW-UHFFFAOYSA-N |
Retrosynthetic Analysis and Strategy
The can be approached through a logical sequence of well-established organic reactions. The core strategy involves the construction of the indanone skeleton followed by the introduction and modification of the carboxylic acid functionality.
A plausible and efficient synthetic route begins with the Friedel-Crafts acylation of anisole, followed by reduction, intramolecular cyclization to form the indanone core, and subsequent functional group manipulation to yield the target acid.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthetic Protocol
The overall synthetic workflow is depicted below, outlining the transformation from starting materials to the final product.
Caption: Overall synthetic workflow diagram.
Step 1: Friedel-Crafts Acylation of Anisole
This initial step constructs the carbon skeleton by acylating anisole with succinic anhydride. The methoxy group is an ortho-, para-director, and due to steric hindrance, the acylation occurs predominantly at the para position.[5][6]
Reaction: Anisole + Succinic Anhydride → 4-(4-Methoxyphenyl)-4-oxobutanoic acid
Mechanism: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to a carbonyl oxygen. This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of anisole.[7][8] A subsequent deprotonation restores aromaticity.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene or dichloromethane) at 0-5 °C, add succinic anhydride portion-wise.
-
After the addition is complete, add anisole dropwise while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization.
Step 2: Reduction of the Aryl Ketone
The carbonyl group of the keto-acid must be reduced to a methylene group. Several methods are available, with the choice depending on the presence of other functional groups.[9]
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[10][11][12] It is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which might not be suitable for acid-sensitive substrates.[13]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by decomposition under strongly basic conditions (e.g., KOH in ethylene glycol) at high temperatures.[14][15][16] It is complementary to the Clemmensen reduction and is ideal for base-stable compounds.[17][18]
-
Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Pd/C) and hydrogen gas to reduce the ketone to an alcohol, which would then require a subsequent deoxygenation step.[19][20][21] Direct reduction to the alkane is also possible under more forcing conditions. This is often a cleaner and more environmentally friendly option.[22][23]
For this synthesis, the Wolff-Kishner reduction is a robust choice as the molecule is stable to strong base.
Reaction: 4-(4-Methoxyphenyl)-4-oxobutanoic acid → 4-(4-Methoxyphenyl)butanoic acid
Protocol (Wolff-Kishner):
-
In a flask equipped with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in diethylene glycol.
-
Add potassium hydroxide pellets and hydrazine hydrate.
-
Heat the mixture to 110-130 °C for 1-2 hours to facilitate hydrazone formation.[18]
-
Increase the temperature to 190-200 °C to allow for the distillation of water and subsequent decomposition of the hydrazone, which is driven by the evolution of nitrogen gas.[14]
-
After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The newly formed 4-(4-methoxyphenyl)butanoic acid is cyclized to form the indanone ring system. This is an intramolecular electrophilic aromatic substitution.[24] Strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are typically used as both catalyst and solvent.[24][25][26]
Reaction: 4-(4-Methoxyphenyl)butanoic acid → 6-Methoxy-2,3-dihydro-1H-inden-1-one
Protocol:
-
Add 4-(4-methoxyphenyl)butanoic acid to an excess of polyphosphoric acid.
-
Heat the mixture with stirring (e.g., 80-100 °C) for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Extract the product with an organic solvent like ether or dichloromethane.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo to yield the crude 6-methoxy-1-indanone.
Step 4: Conversion of Indanone to the Carboxylic Acid
The final step involves the introduction of a carboxylic acid group at the C1 position. There are multiple strategies to achieve this. One common approach is through a Reformatsky reaction with an alpha-halo ester (e.g., ethyl bromoacetate), followed by dehydration and reduction.
Reaction Sequence: 6-Methoxy-1-indanone → 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Protocol (Illustrative Example via Reformatsky):
-
Reformatsky Reaction: React 6-methoxy-1-indanone with activated zinc and ethyl bromoacetate in an anhydrous solvent like THF or benzene. This forms a β-hydroxy ester intermediate.
-
Dehydration: Treat the crude β-hydroxy ester with a dehydrating agent (e.g., p-toluenesulfonic acid with heating) to form the α,β-unsaturated ester, ethyl 6-methoxy-1H-indene-1-carboxylate.
-
Reduction & Hydrolysis: The double bond of the indene ring and the ester are concurrently or sequentially reduced and hydrolyzed. Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the double bond, followed by basic or acidic hydrolysis of the ester to yield the final carboxylic acid.
This multi-step conversion can sometimes be low-yielding. Alternative, more modern methods for the direct or indirect carboxylation of ketones may also be considered.
Trustworthiness and Self-Validation
The protocols described are based on well-established, high-yielding named reactions that form the bedrock of synthetic organic chemistry. Each step produces a stable, isolable intermediate whose identity and purity can be confirmed by standard analytical techniques (NMR, IR, Mass Spectrometry, and Melting Point). This step-wise validation ensures the integrity of the synthetic pathway and the quality of the final product.
Conclusion
This guide outlines a reliable and logical synthetic route to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. By breaking down the synthesis into four key stages—Friedel-Crafts acylation, ketone reduction, intramolecular cyclization, and functional group installation—researchers can systematically approach the preparation of this valuable synthetic intermediate. The choice of reagents and conditions, particularly for the reduction step, can be adapted based on the specific requirements and constraints of the laboratory setting.
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